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Dybowskin-2

Cat. No.: B1576888
Attention: For research use only. Not for human or veterinary use.
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Description

Dybowskin-2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretion of the Dybowski's frog (Rana dybowskii) . This peptide is a key subject of research in the field of infectious diseases due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans . Its mechanism of action is attributed to its positive charge and structural properties, which facilitate interaction with and disruption of microbial cell membranes . Researchers utilize this compound as a template for developing novel therapeutic agents with enhanced stability and potency against multidrug-resistant organisms . Studies have shown that analogs derived from this compound, such as AWRK6, exhibit improved antibacterial efficacy and faster killing rates, making this compound a valuable tool for studying the structure-activity relationships of AMPs and their potential as next-generation antibiotics . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Gram+ & Gram-, Cancer cells

sequence

FLIGMTQGLICLITRKC

Origin of Product

United States

Molecular Structure and Biophysical Characterization of Dybowskin 2

Primary Structure Elucidation and Amino Acid Sequence Analysis

The primary structure, or amino acid sequence, is fundamental to a peptide's function. The elucidation of this sequence is a critical step in its characterization.

The determination of a peptide's amino acid sequence can be accomplished through several established biochemical techniques. rapidnovor.com Two primary methods are Edman degradation and mass spectrometry. rapidnovor.combiognosys.com

Edman Degradation : This classic method involves the sequential removal and identification of amino acids from the N-terminus of a peptide. biognosys.comjpt.comcreative-proteomics.com The process is often automated to handle the repetitive chemical reactions required to determine the sequence one residue at a time. biognosys.com The amino acid sequences of the dybowskin peptides, including Dybowskin-2, were determined using automated Edman degradation. researchgate.net

Mass Spectrometry (MS) : This modern technique has become a cornerstone of proteomics and peptidomics. rapidnovor.combiognosys.com Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Tandem Mass Spectrometry (MS/MS), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are used to determine peptide mass and sequence. rapidnovor.comcreative-proteomics.comlibretexts.org For the dybowskins, MALDI-MS was used to confirm that the molecular masses were consistent with the sequences predicted by Edman degradation. researchgate.net In other studies on peptides from Rana dybowskii, researchers have combined mass spectrometry with cDNA sequencing to identify and characterize novel antimicrobial peptides. nih.gov

This compound is part of a family of related peptides isolated from Rana dybowskii. nih.govresearchgate.net It is an isoform of Dybowskin-1, meaning they share a very similar amino acid sequence. nih.govresearchgate.net

Dybowskin-1 and this compound differ by only two amino acid residues at positions 7 and 14 from the N-terminus. nih.govresearchgate.net At position 7, Dybowskin-1 has a Histidine (H) while this compound has a Glutamine (Q). At position 14, Dybowskin-1 has a Serine (S) whereas this compound has a Threonine (T). nih.govresearchgate.net Both peptides show sequence similarity to the ranalexin (B141904) family of peptides. nih.govresearchgate.net

Other dybowskin peptides, such as Dybowskin-3, -4, -5, and -6, have more distinct differences in both their length and amino acid sequences. nih.govresearchgate.net These variants show similarities to other ranid peptide families, including brevinin-2, japonicin-2, esculentin-2, and brevinin-1 (B586460). nih.govresearchgate.net A common feature among all identified dybowskin peptides is the presence of a "Rana-box," a conserved cyclic heptapeptide (B1575542) domain at the C-terminal region. nih.govresearchgate.net

Further research has identified additional variants, such as Dybowskin-2CDYa and Dybowskin-2CDYb, which are 18 amino acids long. nih.govresearchgate.net

Table 1: Amino Acid Sequence Comparison of Dybowskin Variants

Peptide Name Amino Acid Sequence Length
This compound F L I G M T Q G L I C L I T R K C 17
Dybowskin-1 F L I G M T H G L I C L I S R K C 17
Dybowskin-2CDYb R S A V G R H S R R F G L R K H R K H 18
Dybowskin-3 G L F D V V K G V L K G V G K N V A G S L L E Q L K C K L S G G C 33
Dybowskin-4 V W P L G L V I C K A L K I C 15
Dybowskin-5 G L F S V V T G V L K A V G K N V A K N V G G S L L E Q L K C K I S G G C 35

| Dybowskin-6 | F L P L L L A G L P L K L C F L F K K C | 20 |

Data sourced from multiple studies. nih.govresearchgate.net

The amino acid composition of antimicrobial peptides is crucial for their biological activity. imrpress.com Many anuran AMPs are characterized by a net positive charge, which is attributed to a high content of basic amino acid residues, primarily Lysine (B10760008) (Lys) and Arginine (Arg). imrpress.comacs.org This cationic nature is considered a prerequisite for their ability to interact with and disrupt the negatively charged membranes of microbes. imrpress.com

Comparison of this compound with Dybowskin-1 and Other Dybowskin Variants

Secondary and Tertiary Structure Prediction and Determination

Spectroscopic techniques are vital for determining the secondary structure of peptides in solution.

Circular dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of proteins and peptides. wikipedia.orgjascoinc.com The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption provides information about the conformational properties of the peptide backbone. wikipedia.orgjascoinc.com

Spectroscopic Analysis Methods in Structural Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights that are crucial for understanding their function. nih.gov While specific, detailed NMR structural data for this compound is not extensively published, the application of standard NMR methodologies would be instrumental in its characterization. udel.eduuzh.ch

A typical approach would involve two-dimensional (2D) NMR experiments on an isotopically labeled (¹³C, ¹⁵N) sample of this compound. uzh.ch

COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled through-bond, helping to map out the amino acid spin systems. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing all protons within a single amino acid residue's spin system. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close in space (typically <5 Å), regardless of their position in the sequence. The intensity of NOE cross-peaks provides distance constraints that are used to calculate the peptide's fold.

Infrared (IR) and UV-Visible Spectroscopy in Peptide Characterization

Infrared (IR) and UV-Visible spectroscopy are valuable biophysical tools for characterizing the secondary structure and concentration of peptides. nih.govmicrospectra.com

Infrared (IR) Spectroscopy: This technique probes the vibrational frequencies of chemical bonds. nist.gov For peptides, the most informative regions are the Amide I and Amide II bands, which arise from the vibrations of the peptide backbone. researchgate.net

Amide I band (1600-1700 cm⁻¹): Primarily due to C=O stretching vibrations. Its precise frequency is sensitive to the peptide's secondary structure. For example, α-helices typically show a strong band around 1650-1658 cm⁻¹, while β-sheets appear at ~1620-1640 cm⁻¹. researchgate.net

Amide II band (1510-1580 cm⁻¹): Arises from N-H bending and C-N stretching. researchgate.net Analysis of the Amide I and II bands of this compound using methods like Fourier-transform infrared (FTIR) spectroscopy would quantify its secondary structural content (e.g., percentage of α-helix, β-sheet, and random coil), providing crucial information that links its structure to its function. researchgate.netnih.gov

UV-Visible Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions. technologynetworks.com For peptides, UV absorption is primarily used to determine concentration. microspectra.com The peptide backbone absorbs strongly around 205 nm. microspectra.com Aromatic amino acids like tryptophan (Trp) and tyrosine (Tyr) absorb at ~280 nm. microspectra.com Since the sequence of this compound (FLIGMTQGLICLITRKC) lacks tryptophan and tyrosine, its absorbance at 280 nm would be negligible. Therefore, its concentration in solution would be most accurately determined by measuring absorbance at 205 nm. microspectra.com

Computational Modeling and Simulation of this compound Conformation

Computational modeling uses computers to simulate and study complex biological systems, offering predictive insights into a peptide's structure and dynamics. [22 from previous search]

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.govbiorxiv.org An MD simulation of this compound would provide a detailed view of its conformational dynamics and stability.

The process involves:

System Setup: Building an initial 3D model of this compound (often from in silico prediction methods) and placing it in a simulated environment, such as a water box with ions to mimic physiological conditions. nih.gov

Simulation: Calculating the forces between all atoms and using Newton's laws of motion to predict their positions and velocities over very short time steps (femtoseconds). biorxiv.org

Analysis: Analyzing the resulting trajectory, which can span from nanoseconds to microseconds, to understand the peptide's behavior. mdpi.com

MD simulations of this compound could reveal the stability of its secondary structure (e.g., α-helix), the flexibility of different regions of the peptide, and how it might interact with a bacterial membrane, a key aspect of its antimicrobial action. biorxiv.org

In Silico Structure Prediction Approaches

In the absence of an experimentally determined structure, in silico (computer-based) methods can predict the three-dimensional conformation of a peptide from its amino acid sequence. mdpi.comnih.gov Several approaches are available:

De Novo Prediction: Servers like PEP-FOLD predict peptide structures from sequence information using a coarse-grained approach to sample conformations and then build all-atom models. univ-paris-diderot.fr

AI-Based Prediction: Advanced tools like AlphaFold and RoseTTAFold use deep learning to predict protein and peptide structures with high accuracy. biorxiv.org

For this compound, these methods would generate a predicted 3D model based on its sequence (FLIGMTQGLICLITRKC). Such models are invaluable for generating hypotheses about its structure-function relationship. For instance, a web-based secondary structure program predicted that the glutamine residue at position 7 in this compound induces a more stable helix compared to the threonine in Dybowskin-1, a prediction that could be further explored with these advanced modeling tools. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. nih.govscribd.comdrugdesign.org For this compound, SAR studies provide critical insights into which amino acid residues are essential for its antimicrobial function.

Influence of Amino Acid Substitutions on Biological Function

The influence of specific amino acids on the function of this compound is clearly demonstrated by comparing it to its natural isoform, Dybowskin-1, and to synthetic analogs.

Dybowskin-1 vs. This compound: this compound differs from Dybowskin-1 by only two amino acid substitutions at positions 7 and 14. researchgate.netresearchgate.net Despite this high degree of similarity, this compound exhibits significantly higher biological activity.

PeptideSequenceKey DifferencesRelative Activity
Dybowskin-1FLIGMTHGLICLISRKCThreonine (T) at pos. 7; Serine (S) at pos. 14Lower antimicrobial and hemolytic activity
This compoundFLIGMQHGLICLITRKCGlutamine (Q) at pos. 7; Threonine (T) at pos. 14~2x higher antimicrobial activity and ~11x higher hemolytic activity than Dybowskin-1. researchgate.net

The substitution of Threonine-7 in Dybowskin-1 with Glutamine-7 in this compound is speculated to induce a more stable helical structure, which is a critical factor for the activity of many antimicrobial peptides. researchgate.net This highlights the profound impact that even minor changes in the primary sequence can have on the peptide's conformation and, consequently, its function.

Synthetic Analogs (Dybowskin-2CDYa and AWRK6): Further SAR insights come from studies on Dybowskin-2CDYa, another peptide from the this compound family, and its synthetic derivative, AWRK6. [26 from previous search] Researchers used Dy2 (Dybowskin-2CDYa) as a template to design novel peptides with improved characteristics. One such peptide, AWRK6, demonstrated a 2-4 fold increase in potency against most bacterial strains tested compared to the parent peptide. [26 from previous search] This enhancement was achieved through strategic amino acid substitutions aimed at improving stability and hydrophobicity, further underscoring the principles of SAR in peptide design. [26 from previous search]

Role of Hydrophobicity and Net Charge in Activity

The antimicrobial efficacy of peptides like this compound is fundamentally governed by their physicochemical properties, particularly their net positive charge and hydrophobicity. imrpress.comnih.gov These two factors are considered primary determinants for the selective binding and disruption of bacterial membranes. banglajol.infonih.gov

A net positive charge is a prerequisite for the lytic activity of most frog skin AMPs. imrpress.com This charge facilitates the initial electrostatic attraction to the negatively charged components, such as phospholipids (B1166683) and lipopolysaccharides, found on the outer membranes of bacteria. mdpi.com The Dybowskin-2CDYa variant exemplifies this characteristic; it is an 18-amino-acid peptide where 10 of the residues are positively charged, resulting in a high net positive charge and a theoretical isoelectric point (pI) of 12.60. banglajol.info This strong positive charge promotes a powerful electrostatic interaction with bacterial cell membranes. banglajol.info

Hydrophobicity is another critical factor that influences the activity of AMPs. mdpi.com After the initial electrostatic attraction, the hydrophobic residues of the peptide interact with the lipid core of the bacterial membrane, leading to membrane permeabilization and cell death. imrpress.comresearchgate.net The balance between cationicity and hydrophobicity is crucial; an increase in one does not always lead to better results and must be balanced to maintain selectivity for bacterial cells while minimizing toxicity to host cells. nih.gov

Researchers have explored modifying the hydrophobicity of Dybowskin-2CDYa to enhance its antimicrobial potency. banglajol.info One strategy involved replacing an alanine (B10760859) residue with tryptophan. banglajol.info Tryptophan has a significantly higher hydrophobicity index and a known preference for the interfacial region of lipid bilayers, which can facilitate stronger peptide-membrane interactions and improve killing efficacy. banglajol.inforesearchgate.net

Minimum Inhibitory Concentrations (MIC) of this compound (FLIGMTQGLICLITRKC)
Bacterial StrainTypeMIC (µg/mL) researchgate.net
Bacillus subtilisGram-positive12.5
Staphylococcus aureusGram-positive50
Micrococcus luteusGram-positive6.25
Shigella dysenteriaeGram-negative25
Escherichia coliGram-negative50
Klebsiella pneumoniaeGram-negative50
Pseudomonas aeruginosaGram-negative>100
Proteus mirabilisGram-negative>100
Candida albicansFungus50

Importance of N- and C-Terminal Regions

The N-terminus (amino-terminus) and C-terminus (carboxyl-terminus) of a peptide are the beginning and end of its amino acid chain, respectively. creative-proteomics.com These terminal regions play critical functional roles that extend beyond simply marking the ends of the polypeptide. creative-proteomics.comnih.gov They are often key sites for post-translational modifications, such as amidation at the C-terminus, which can significantly impact a peptide's stability, structure, and biological activity. creative-proteomics.comfrontiersin.org

In the case of this compound (FLIGMTQGLICLITRKC), the C-terminal region is particularly significant as it contains a "Rana-box". researchgate.netnih.gov This feature is a conserved cyclic heptapeptide domain found in many antimicrobial peptides derived from the Rana genus. nih.gov The consensus sequence for the Rana-box in dybowskin peptides is C-[L/K/F]-[I/L/A]-[S/L/F]-[G/K/R]-C, forming a disulfide-bridged loop that stabilizes the peptide structure. researchgate.net

Biosynthesis and Heterologous Expression of Dybowskin 2

Natural Biogenesis in Amphibian Organisms

The natural production of Dybowskin-2, like many other amphibian AMPs, is a sophisticated biological process that begins with gene transcription and concludes with the release of the active peptide from specialized skin glands. nih.govbohrium.com

Gene Encoding and Precursor Processing

This compound is synthesized as a larger prepropeptide, a common strategy for producing bioactive peptides in many organisms. scielo.org.zabioone.org The gene encoding this precursor contains several distinct regions. Molecular cloning from a cDNA library of Rana amurensis skin has revealed the structure of the this compound precursor. semanticscholar.org

The precursor typically consists of:

An N-terminal signal peptide: This sequence directs the nascent polypeptide into the endoplasmic reticulum for processing. bioone.org

An acidic pro-segment: This region is thought to play a role in the correct folding of the peptide and may prevent the mature peptide from exhibiting premature activity within the host cell. bioone.org

The C-terminal mature peptide: This is the final, biologically active this compound sequence. bioone.org

Post-translational modification is a critical step. After the signal peptide is cleaved, the pro-segment is excised by specific enzymes to release the mature this compound peptide. scielo.org.za Studies combining mass spectrometry and cDNA sequencing have been instrumental in identifying the final mature sequences of this compound variants, such as Dybowskin-2CDYa and -2CDYb from Rana dybowskii. capes.gov.brnih.gov These variants often differ by only a few amino acid residues.

Precursor RegionFunctionTypical Characteristics
Signal Peptide Directs protein for secretionHydrophobic N-terminal sequence
Acidic Pro-segment Facilitates proper folding, prevents premature activityRich in acidic amino acid residues
Mature Peptide The final, active antimicrobial peptideCationic, amphipathic sequence

Secretion Mechanisms

Amphibian skin is equipped with granular glands that synthesize and store a cocktail of bioactive substances, including AMPs like this compound. bohrium.combioscientifica.com When the frog is under stress or injured, these glands release their contents onto the skin's surface. nih.govbohrium.com This secretion is achieved through a holocrine mechanism, where the gland's cell membrane ruptures, expelling the secretory granules through a duct that opens to the skin surface. imrpress.com This rapid, high-concentration release provides an immediate chemical defense against potential microbial invaders. bohrium.comscielo.org.za

Recombinant Production Strategies

While direct purification from frog skin is possible, it is often difficult, yields low quantities, and is not scalable. semanticscholar.org Therefore, heterologous expression, using genetically engineered microorganisms, has become the preferred method for producing large quantities of this compound for research and potential therapeutic development. frontiersin.orgresearchgate.net

Yeast Expression Systems (e.g., Pichia pastoris)

The methylotrophic yeast Pichia pastoris is a highly effective eukaryotic host for producing recombinant proteins like this compound. researchgate.netnih.gov This system offers advantages such as high expression levels and proper protein folding. nih.gov

In a typical strategy, the gene sequence encoding Dybowskin-2CAMa (a variant from Rana amurensis) is cloned into an expression vector like pPICZα-A. semanticscholar.org This vector contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. semanticscholar.orgfrontiersin.org The construct is then transformed into P. pastoris cells (e.g., strain X33), where it integrates into the yeast's genome. semanticscholar.org Protein expression is induced by adding methanol (B129727) to the culture medium. semanticscholar.orgnih.gov A key benefit of this system is that the peptide is often secreted into the culture supernatant, simplifying subsequent purification. semanticscholar.orgresearchgate.net

Prokaryotic Expression Systems and Vector Design (e.g., pET-30a(+))

Escherichia coli is a widely used prokaryotic host for recombinant protein expression due to its rapid growth and cost-effectiveness. frontiersin.orgnih.gov The pET vector system is a powerful tool for this purpose. vectorbuilder.comlibretexts.org For example, the gene for Dybowskin-2CDYa has been cloned into the pET-30a(+) vector to create a fusion protein with a His-tag. researchgate.net

Key elements of this system include:

The pET Vector: Contains a strong T7 bacteriophage promoter that is recognized specifically by T7 RNA polymerase. vectorbuilder.comlibretexts.org

The Host Strain: An E. coli strain, such as BL21(DE3), is used, which carries the gene for T7 RNA polymerase under the control of a lac operator. researchgate.netnih.gov

Induction: The addition of isopropyl-β-D-thiogalactoside (IPTG) induces the expression of T7 RNA polymerase, which in turn drives high-level transcription of the target gene (this compound). researchgate.netvectorbuilder.com

Often, the recombinant peptide is expressed as a fusion protein (e.g., with a 6xHis tag) and accumulates in insoluble inclusion bodies within the bacteria. researchgate.netnih.gov

Expression SystemHost OrganismTypical VectorInduction MethodKey Advantage
Yeast Pichia pastorispPICZα-AMethanolSecreted product, eukaryotic processing semanticscholar.orgnih.gov
Prokaryotic Escherichia colipET-30a(+)IPTGHigh yield, rapid growth researchgate.netnih.gov

Purification and Validation of Recombinant Peptides

Following expression, the recombinant this compound must be purified and its identity confirmed. europa.euresearchgate.net The purification strategy depends on the expression system used.

From Pichia pastoris Supernatant: Since the peptide is secreted, the process begins with the culture supernatant. Purification often involves a multi-step chromatography process, such as Sephadex G-25 gel filtration followed by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. semanticscholar.orgresearchgate.net

From E. coli Inclusion Bodies: When expressed in E. coli, the fusion peptide is often found in inclusion bodies. researchgate.net These must first be isolated, solubilized, and then the protein refolded. Purification is commonly achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further polishing steps like RP-HPLC. nih.gov

Validation of the purified peptide is essential. researchgate.net Standard methods include:

Tricine-SDS-PAGE: Used to confirm the purity and estimate the molecular weight of the small peptide. semanticscholar.orgresearchgate.net

Mass Spectrometry (e.g., MALDI-TOF-MS): Provides an exact molecular weight, which can be compared to the theoretical mass calculated from the amino acid sequence. semanticscholar.org For instance, purified recombinant Dybowskin-2CAMa was shown to have a mass of 2456.46 Da, confirming its identity. semanticscholar.org

Western Blot: Used to specifically detect tagged fusion proteins using antibodies against the tag (e.g., anti-His-tag antibody). researchgate.netresearchgate.net

Biological Mechanisms of Action of Dybowskin 2

Interactions with Cellular Membranes

The antimicrobial activity of Dybowskin-2 is fundamentally linked to its ability to interact with and compromise the integrity of cellular membranes. This interaction is driven initially by electrostatic forces between the positively charged peptide and anionic components of the microbial membrane. banglajol.infonih.gov Following this initial binding, the peptide disrupts the membrane, leading to the loss of cellular contents and ultimately cell death. remedypublications.comresearchgate.net The precise nature of this disruption is described by several theoretical models.

While the exact mechanism for this compound has not been definitively established, its actions are consistent with models proposed for other alpha-helical antimicrobial peptides. nih.govresearchgate.net These models describe different ways peptides can compromise a lipid bilayer.

In the barrel-stave model, peptide monomers first bind to the surface of the cell membrane. nih.gov Once a threshold concentration is reached, these monomers aggregate and insert themselves into the membrane, orienting perpendicularly to the lipid bilayer. nih.govnih.gov The aggregated peptides form a channel, or pore, through the membrane. The hydrophobic regions of the peptides face outward, interacting with the lipid core of the membrane, while the hydrophilic regions face inward, forming the interior of a water-filled pore. nih.govmdpi.com This structure resembles the staves of a barrel, creating a stable channel that allows for the uncontrolled passage of ions and water, disrupting cellular homeostasis. researchgate.netmdpi.com

The carpet model proposes a non-pore-forming mechanism. In this model, AMPs accumulate on the exterior surface of the bacterial membrane, effectively forming a "carpet" that covers the lipid head groups. nih.govmdpi.com This binding is driven by electrostatic interactions. Once a critical concentration is achieved, the peptides induce significant tension and disrupt the membrane's curvature, leading to its disintegration in a detergent-like manner. nih.govresearchgate.net This process results in the formation of micelles, causing widespread membrane damage and leakage of cytoplasmic contents rather than forming discrete, stable pores. mdpi.com

The toroidal pore, or "wormhole," model is a hybrid between the barrel-stave and carpet models. nih.gov Peptides bind to the membrane and insert into the lipid bilayer. However, instead of forming a peptide-only channel, the peptides induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a pore lined by both the peptides and the lipid head groups. nih.govnih.gov In this arrangement, the peptides are always associated with the lipid head groups, even within the pore. nih.gov This disruption creates a transient, dynamic pore that allows for the leakage of cellular material, leading to cell death. nih.govmdpi.com Several AMPs, such as magainins, are believed to function via this mechanism. nih.gov

A crucial aspect of the mechanism of many antimicrobial peptides, including this compound, is their selective targeting of microbial cells over host (e.g., mammalian) cells. This selectivity is largely attributed to differences in the lipid composition of their respective outer membranes. mdpi.com

Bacterial membranes are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. mdpi.comresearchgate.net In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. researchgate.net

This compound is an arginine-rich cationic peptide. capes.gov.brnih.gov The positively charged arginine residues facilitate a strong initial electrostatic attraction to the negatively charged surface of bacterial membranes. banglajol.inforesearchgate.net This initial binding is a prerequisite for the subsequent membrane-disrupting activities. Studies on peptide analogs have reinforced this concept; for instance, replacing arginine residues in a this compound analog with lysine (B10760008) was shown to selectively enhance binding affinity for anionic liposomes compared to zwitterionic ones. banglajol.info Research on other cationic AMPs demonstrates a clear preferential interaction with and disruption of anionic lipid monolayers (mimicking bacterial membranes) over zwitterionic ones (mimicking mammalian membranes). acs.org This electrostatic targeting mechanism explains the broad-spectrum antibacterial activity of this compound while having low hemolytic activity against human red blood cells. capes.gov.brnih.gov

The antimicrobial efficacy of this compound is influenced by the pH of the surrounding environment. Research has shown that both this compound and its analog, AWRK6, exhibit more potent antimicrobial activity in alkaline conditions (e.g., pH 8.5) compared to neutral or acidic conditions. banglajol.info

This pH-dependent activity is linked to conformational changes in the peptide's secondary structure. banglajol.info this compound contains three histidine residues, which have a pKa near physiological pH, meaning their protonation state and charge can vary with small shifts in pH. banglajol.info Circular dichroism spectroscopy studies revealed that as the pH becomes more alkaline, this compound adopts a more organized and stable alpha-helical structure, particularly in a membrane-mimicking environment. banglajol.info This enhanced helicity and structural organization at higher pH levels correlate directly with its increased potency. A more stable amphipathic helix is thought to facilitate more effective insertion into and disruption of the lipid bilayer, thus enhancing its membrane-permeabilizing action. banglajol.inforesearchgate.net

Data Tables

Table 1: Research Findings on this compound and Analogs

PeptideSequenceKey FindingSource
Dybowskin-2CDYa (Dy2)SAVGRHSRRFGLRKHRKHIdentified from Rana dybowskii; shows broad-spectrum antimicrobial activity with low hemolytic activity. capes.gov.brnih.gov Activity is more potent in alkaline environments. banglajol.info banglajol.infocapes.gov.brnih.gov
AWRK6SAVGRHGRRFGLRKHRKHAn analog of Dy2 with improved stability and 2-4 fold greater potency. banglajol.info Also shows higher potency at alkaline pH. banglajol.info banglajol.info
Dybowskin-2CAMaNot specifiedExpressed in Pichia pastoris; inhibited a broad spectrum of bacteria with very low hemolytic activity (≤4%). semanticscholar.org semanticscholar.org
This compound (isoform)FLIGMTQGLICLITRKCIsolated from Rana dybowskii; showed moderate antimicrobial activity against several Gram-negative strains. researchgate.net researchgate.net
Carpet Model

Specificity of Interaction with Anionic vs. Zwitterionic Lipid Bilayers

Molecular Interactions with Inflammatory Mediators

This compound and its analogs have demonstrated a capacity to interact directly with and modulate the effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. nih.govmdpi.com

Binding to Lipopolysaccharide (LPS)

A synthetic peptide derived from Dybowskin-2CDYa, named AWRK6, has been shown to effectively block the binding of LPS to LPS-binding protein (LBP) in vitro. nih.govmdpi.com This interaction is a critical early step in the inflammatory cascade initiated by bacterial endotoxins. The positively charged and α-helical structure of AWRK6 likely facilitates this direct interaction with the negatively charged LPS molecule. nih.govmdpi.com

Modulation of LPS-Induced Inflammatory Responses

By binding to LPS, AWRK6 can attenuate the subsequent inflammatory responses. nih.govmdpi.com In a mouse model of endotoxemia, treatment with AWRK6 led to a reduction in serum levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This demonstrates the peptide's ability to neutralize the inflammatory effects of LPS in vivo. nih.gov Furthermore, AWRK6 has been observed to mitigate LPS-induced liver and lung injury in mice. nih.gov

Inhibition of Key Signaling Pathways (e.g., TLR4/NF-κB pathway, PI3K/AKT/AMPK/ACC signaling)

The anti-inflammatory effects of AWRK6 are mediated through the inhibition of key signaling pathways. Research has shown that AWRK6 can significantly reverse the overexpression of Toll-like receptor 4 (TLR4) induced by LPS. nih.govmdpi.com TLR4 is the primary receptor for LPS, and its activation triggers downstream signaling cascades that lead to the production of inflammatory mediators. nih.govaging-us.com

Specifically, AWRK6 has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com It achieves this by preventing the degradation and enhancing the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By blocking the TLR4/NF-κB pathway, AWRK6 effectively suppresses the expression of pro-inflammatory genes. nih.govmdpi.com

In addition to its anti-inflammatory role, a derivative of this compound has been implicated in metabolic regulation through the PI3K/AKT/AMPK/ACC signaling pathway. AWRK6 was found to alleviate metabolic-associated fatty liver disease (MAFLD) by improving lipid and glucose metabolism. nih.gov This was associated with a significant elevation in the phosphorylation of liver PI3K, AKT, AMPK, and ACC. nih.gov

Modulation of Cellular Processes In Vitro

Beyond its immunomodulatory effects, this compound and its derivatives influence fundamental cellular processes such as proliferation and migration, which are crucial for tissue repair and regeneration.

Effects on Cell Proliferation and Migration (e.g., NIH3T3 cell lines, fibroblasts, keratinocytes, vascular epithelial cells)

Studies have investigated the effects of peptides on various cell types involved in wound healing and tissue remodeling. For instance, lipopolysaccharide (LPS) has been shown to stimulate the migration of NIH3T3 fibroblasts. frontiersin.org Fibroblasts, in turn, play a crucial role in epidermal regeneration by releasing soluble factors that stimulate keratinocyte proliferation. nih.gov The interaction between fibroblasts and keratinocytes is essential for wound healing, with direct contact enhancing keratinocyte proliferation and migration. plos.org

Vascular endothelial cell migration is another critical process in angiogenesis and tissue repair. nih.govfrontiersin.orgmdpi.com The coordinated migration and proliferation of these cells are fundamental to forming new blood vessels. nih.gov

Investigation of Underlying Signaling Cascades (e.g., PI3K/Akt, FAK/ERK1/2)

The modulation of cell proliferation and migration by various stimuli is often governed by specific intracellular signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and migration. cellsignal.comconsensus.app Activation of the PI3K/Akt pathway is known to enhance the migratory capabilities of cells. consensus.appdovepress.com

Another critical pathway involved in cell migration and proliferation is the Focal Adhesion Kinase (FAK)/Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade. medsci.orgnih.gov FAK is a key mediator of signals from the extracellular matrix and growth factors, and its activation can lead to the phosphorylation and activation of ERK1/2, which in turn regulates transcription factors involved in cell motility and proliferation. medsci.orgnih.govresearchgate.net

Enzymatic Interactions and Targets

While the primary antimicrobial mechanism of this compound, like many antimicrobial peptides (AMPs), involves the physical disruption of microbial cell membranes, its interactions with enzymes are primarily indirect or related to its own stability. Research indicates that this compound and its derivatives can influence enzymatic signaling cascades and are themselves targets of enzymatic degradation.

Indirect Modulation of Inflammatory Enzymatic Cascades

A significant aspect of this compound's biological activity, particularly demonstrated through its synthetic derivative AWRK6, is the ability to modulate host inflammatory responses by intercepting the initial triggers of enzymatic signaling pathways. nih.govresearchgate.net Gram-negative bacteria possess Lipopolysaccharide (LPS) on their outer membrane, which can provoke a strong inflammatory response in animals. nih.gov This process is initiated by the binding of LPS to LPS-binding protein (LBP). nih.govmdpi.com The resulting LPS-LBP complex then interacts with the CD14 receptor, leading to the activation of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govmdpi.com

The activation of TLR4 triggers a cascade of intracellular enzymatic events, including the phosphorylation and subsequent degradation of IκB (inhibitor of kappa B). nih.govresearchgate.net This unmasks the nuclear factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the expression of various pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Furthermore, this signaling can activate mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are serine-threonine protein kinases that regulate cell apoptosis and inflammation. researchgate.netmdpi.com

The synthetic peptide AWRK6, derived from Dybowskin-2CDYa, has been shown to effectively interrupt this process at its origin. nih.govnih.gov By binding directly to LPS, AWRK6 inhibits the formation of the LPS-LBP complex. nih.govnih.gov This preventative action blocks the entire downstream enzymatic cascade, significantly reducing the activation of the TLR4/NF-κB and MAPK pathways and thereby attenuating the inflammatory response. nih.govresearchgate.netmdpi.com

The efficacy of AWRK6 in preventing the LPS-LBP interaction has been quantified in vitro. The peptide demonstrates a dose-dependent inhibition of this crucial binding step. nih.gov

PeptideConditionInhibition of LPS-LBP Binding
AWRK6 Added 1 hour before LBPDose-dependent reduction
AWRK6 Added at the same time as LBPReduced binding to less than 50% vs. control
AWRK6 Added after LBP incubation (15-120 min)Reduced binding to approximately 70%

This table summarizes the inhibitory effect of AWRK6 on the binding of Lipopolysaccharide (LPS) to LPS-binding protein (LBP) under different experimental conditions, as detailed in enzyme-linked immunosorbent assays (ELISA). nih.govnih.gov

Susceptibility to Proteolytic Degradation

As a peptide, this compound is a substrate for proteases, which are enzymes that catalyze the breakdown of proteins and peptides. mdpi.comacs.orgasm.org This susceptibility to proteolytic degradation is a known limitation for many natural antimicrobial peptides, as it can reduce their stability and half-life under physiological conditions, such as in the presence of proteases from host tissues or pathogenic microbes. mdpi.comasm.orgmdpi.com

Research into this compound and its derivatives has addressed this enzymatic vulnerability. A study comparing this compound (referred to as Dy2) with the synthetic derivative AWRK6 evaluated their resistance to trypsin, a common serine protease. banglajol.info The results indicated that while both peptides were degraded by trypsin over time, AWRK6 showed greater resistance to this enzymatic breakdown compared to the parent peptide. banglajol.info

PeptideTreatmentObservation after 4 hours of Incubation
This compound (Dy2) TrypsinSignificant degradation observed.
AWRK6 TrypsinMore resistant to degradation than Dy2.

This table presents a comparative summary of the susceptibility of this compound (Dy2) and its derivative AWRK6 to degradation by the protease trypsin. banglajol.info

This enhanced resistance to enzymatic action is a crucial factor in the development of more stable and potent peptide-based therapeutics. mdpi.combanglajol.info

Derivative Synthesis and Functional Engineering of Dybowskin 2

Design Principles for Enhanced Bioactivity

The primary goal in designing Dybowskin-2 derivatives is to amplify its effectiveness against microbial pathogens while often reducing its toxicity to host cells. This is achieved by strategically altering the peptide's primary and secondary structures.

Amino acid substitution is a fundamental strategy for enhancing the bioactivity of peptides. acs.org For cationic antimicrobial peptides like this compound, the nature and position of positively charged residues are critical for their interaction with negatively charged bacterial membranes. acs.org A common and effective substitution involves replacing arginine (Arg) with lysine (B10760008) (Lys). anr.fr

Hydrophobicity is a key determinant of an antimicrobial peptide's ability to insert into and disrupt bacterial membranes. acs.org Engineering efforts often focus on optimizing the balance between hydrophobicity and cationicity. Increasing the grand average of hydropathicity (GRAVY) index can enhance membrane interaction. anr.fr This was a guiding principle in the development of the this compound analog, AWRK6, which exhibited increased hydrophobicity compared to its parent peptide. anr.fr

Furthermore, enhancing peptide stability is crucial for its in vivo efficacy. A primary route of degradation for peptides is enzymatic breakdown by proteases. oup.com Strategies to improve stability include the substitution of natural L-amino acids with their D-amino acid counterparts, as proteases typically recognize and cleave only L-isomers. oup.commdpi.com Other structural modifications, such as terminal acetylation or amidation and peptide cyclization, are also employed to protect against protease digestion. oup.com

StrategyPrincipleDesired Outcome
Amino Acid Substitution (Arg to Lys) Maintain or enhance positive charge while altering structure and hydrophobicity. anr.frIncreased antimicrobial activity, reduced hemolytic activity. anr.fr
Hydrophobicity Modification Increase the grand average of hydropathicity (GRAVY) index. anr.frEnhanced interaction with and disruption of bacterial membranes. acs.org
Stability Enhancement (e.g., D-amino acid substitution) Introduce non-natural amino acids to resist enzymatic degradation. oup.comIncreased resistance to proteases, longer in vivo half-life. oup.commdpi.com

Amino Acid Substitution Strategies (e.g., Arg to Lys)

Synthesis and Characterization of Novel Analogs

Building on these design principles, researchers have synthesized and characterized several novel analogs of this compound to evaluate their functional improvements.

AWRK6 is a prominent synthetic peptide analog derived from Dybowskin-2CDYa. Current time information in Bangalore, IN.frontiersin.org It was developed by altering the amino acid sequence of the parent peptide to enhance its hydrophobicity and stability. anr.fr The primary modification involved substituting arginine (Arg) residues with lysine (Lys), resulting in a peptide that is more resistant to the digestive enzyme trypsin. Current time information in Bangalore, IN.

The original Dybowskin-2CDYa sequence is SAVGRHSRRFGLRKHRKH. Current time information in Bangalore, IN. In contrast, the sequence of AWRK6 is SWVGKHGKKFGLKKHKKH. Current time information in Bangalore, IN. This change increased the peptide's hydrophobicity and also its predicted alpha-helical content (from 61.1% in the parent peptide to 66.7% in AWRK6), a structural feature often associated with antimicrobial function. anr.fr While the net positive charge (+10) remained the same, the isoelectric point (pI) was slightly lowered. anr.fr Functionally, AWRK6 has demonstrated potent anti-endotoxin activity by effectively neutralizing lipopolysaccharides (LPS) from Gram-negative bacteria and has shown protective effects in murine models of endotoxemia. Current time information in Bangalore, IN.frontiersin.org It has also been investigated for its role in alleviating lipid accumulation in liver cells. researchgate.net

FeatureDybowskin-2CDYaAWRK6Reference
Amino Acid Sequence SAVGRHSRRFGLRKHRKHSWVGKHGKKFGLKKHKKH Current time information in Bangalore, IN.
Net Charge +10+10 anr.fr
Predicted pI 12.60Slightly lower than Dy2 anr.fr
Predicted Alpha-Helical Content 61.1%66.7% anr.fr
Key Modification Parent PeptideArg to Lys substitution anr.frCurrent time information in Bangalore, IN.

N-alkylation is a chemical modification strategy applied to peptides to create "peptoids" or to introduce new functional groups. anr.frnih.gov This modification involves substituting the hydrogen atom on a backbone amide nitrogen with an alkyl group. acs.org A key advantage of this strategy is that it can render the peptide resistant to protease degradation, as the modified peptide bond is no longer recognized by these enzymes. nih.gov This enhanced stability could potentially allow for different routes of administration, including oral delivery. anr.fr

The synthesis of N-alkylated peptides can be achieved through various methods, including the submonomer strategy in solid-phase synthesis or via reductive alkylation. acs.orgnih.gov While N-alkylation is a recognized strategy for improving the pharmacological properties of antimicrobial peptides, specific studies detailing the synthesis and characterization of N-alkylated derivatives of this compound are not prominently available in the reviewed scientific literature. However, the principles suggest it as a viable, albeit unexplored, avenue for creating more robust this compound analogs.

PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide or protein. bachem.comfrontiersin.org This is a widely used and successful strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. bachem.comnih.gov The primary benefits of PEGylation include increased water solubility, prolonged circulation half-life in the bloodstream, reduced immunogenicity, and enhanced stability against proteolytic degradation. frontiersin.orgmdpi.com

The PEG polymer is typically attached to a reactive functional group on the peptide, most commonly the N-terminal amine or the ε-amino group of lysine residues. bachem.comfrontiersin.org The size and structure (linear or branched) of the attached PEG chain can be varied to fine-tune the resulting conjugate's properties. frontiersin.org While PEGylation can sometimes lead to a decrease in in vitro bioactivity by sterically hindering the peptide's interaction with its target, this is not always the case and can be offset by the significantly improved in vivo performance. oup.comnih.gov

Although PEGylation is a powerful tool for enhancing peptide therapeutics, specific research on PEGylated derivatives of this compound has not been detailed in the available literature. Nevertheless, it represents a promising strategy that could be applied to this compound or its analogs, like AWRK6, to improve their therapeutic utility.

N-Alkylated Derivatives

Comparative Analysis of Engineered Peptides with Native this compound

The primary goal of synthesizing derivatives of native antimicrobial peptides like this compound is to enhance their therapeutic properties, such as potency and stability, while maintaining or reducing toxicity to host cells. A comparative analysis between the engineered peptides and the parent molecule is crucial for quantifying these improvements and understanding the structure-activity relationships.

Research has focused on using Dybowskin-2CDYa, an 18-amino acid peptide isolated from the skin of the Rana dybowskii frog, as a template for creating novel analogues. capes.gov.brbanglajol.info This native peptide is characterized by a high net positive charge (+8) and a high isoelectric point (pI 12.60), which contribute to its ability to inhibit the growth of various Gram-positive and Gram-negative pathogens. banglajol.infosemanticscholar.org However, opportunities for enhancement, particularly concerning its stability and hydrophobic character, led to the design of new peptides. banglajol.info

One of the most notable engineered derivatives is AWRK6. banglajol.info This peptide was designed by modifying the Dybowskin-2CDYa sequence to improve its stability and hydrophobicity. banglajol.infonih.gov A key modification involved the substitution of arginine (Arg) residues with lysine (Lys) residues. nih.gov This change was intended to increase the peptide's affinity for the anionic liposomes typical of bacterial membranes over the zwitterionic membranes of mammalian cells. nih.gov

The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Comparative studies have demonstrated that AWRK6 is significantly more potent than its parent peptide, Dybowskin-2CDYa. banglajol.info

As detailed in the table below, AWRK6 consistently exhibits a 2- to 4-fold increase in antimicrobial activity against a majority of the tested bacterial strains when compared to native Dybowskin-2CDYa. banglajol.info Both peptides show greater efficacy against Gram-positive bacteria than Gram-negative strains. banglajol.infonih.gov

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Native Dybowskin-2CDYa and Engineered AWRK6 Data sourced from studies using polypropylene (B1209903) plates to account for peptide binding to surfaces. banglajol.info

Bacterial StrainTypeDybowskin-2CDYa (Native)AWRK6 (Engineered)Fold Improvement
Staphylococcus aureusGram-positive842x
Bacillus subtilisGram-positive1644x
Escherichia coliGram-negative64322x
Pseudomonas aeruginosaGram-negative64322x

A critical aspect of engineering antimicrobial peptides is to enhance their killing ability without increasing their toxicity to the host. Hemolytic activity, the rupturing of red blood cells (erythrocytes), is a standard measure of a peptide's cytotoxicity. Despite its enhanced antimicrobial potency, AWRK6 demonstrates a safety profile comparable to its native counterpart. Both AWRK6 and Dybowskin-2CDYa exhibit negligible hemolytic activity, even at concentrations significantly higher than their effective antimicrobial doses (>1000 µg/mL). banglajol.info This indicates a high degree of selectivity for bacterial cells over mammalian cells, a desirable characteristic for therapeutic development.

Advanced Research Methodologies Applied to Dybowskin 2 Studies

Proteomic and Peptidomic Approaches in Discovery

The discovery of Dybowskin-2 is a direct result of modern proteomic and peptidomic strategies aimed at exploring the biodiversity of antimicrobial peptides (AMPs) in amphibian skin secretions. Researchers utilized an integrated approach to analyze the cutaneous secretions of the Chinese frog, Rana dybowskii. banglajol.infocapes.gov.br This process began with the collection of skin secretions, which were then subjected to a combination of cDNA sequencing and mass spectrometry. nih.gov

The peptidomic workflow involved:

Stimulation and Collection: Inducing the frog to release skin secretions, which contain a complex mixture of bioactive peptides.

Purification: The crude extract was partially purified using techniques like Sep-Pak C-18 cartridges and then fractionated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the individual peptides. researchgate.net

Mass Spectrometry (MS): The fractions were analyzed by mass spectrometry to identify peptides based on their mass-to-charge ratio. nih.govresearchgate.net This allowed for the identification of several peptides, including novel ones not previously described.

cDNA Library Construction and Sequencing: To determine the amino acid sequence, a cDNA library was constructed from the frog's skin. By sequencing the cDNA, researchers identified the precursor proteins for the secreted peptides. capes.gov.brnih.gov This genetic information confirmed the sequences of the mature peptides identified by MS.

Through this combined "shotgun" cloning and mass spectrometry approach, three new peptides were identified from Rana dybowskii: dybowskin-1CDYa, dybowskin-2CDYa, and dybowskin-2CDYb. capes.gov.brresearchgate.net These peptides showed little sequence similarity to previously known AMPs, highlighting them as a new family of peptides. capes.gov.br Dybowskin-2CDYa, in particular, was noted for its 18-amino-acid length and high arginine content. capes.gov.brresearchgate.net

Advanced Spectroscopic Techniques for Structural Analysis

Following its discovery, advanced spectroscopic techniques were employed to determine the structural characteristics of this compound.

Mass Spectrometry (MS): MS was fundamental not only for discovery but also for structural characterization. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used to precisely determine the molecular weight of the purified peptides. researchgate.netsemanticscholar.org For instance, a recombinant version, Dybowskin-2CAMa, was analyzed by MALDI-TOF-MS, which confirmed its molecular mass to be 2456.46 Da, matching the value calculated from its deduced amino acid sequence. semanticscholar.org Tandem MS (MS/MS) combined with automated Edman degradation was used to definitively establish the primary amino acid sequence of the native peptides. researchgate.net

Circular Dichroism (CD) Spectroscopy: To understand the secondary structure of this compound, CD spectroscopy was utilized. banglajol.info These studies revealed that in aqueous solutions, this compound and its analogues, like AWRK6, exist predominantly in a random coil conformation. banglajol.info However, in membrane-mimicking environments, such as in the presence of 30 mM sodium dodecyl sulfate (B86663) (SDS) micelles or 50% trifluoroethanol (TFE), the peptides adopt a more ordered secondary structure, including alpha-helical and beta-strand content. banglajol.info This conformational flexibility is a common feature of many AMPs, which are unstructured in solution but fold upon interacting with bacterial membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR structural studies specifically on this compound are not extensively published, NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. cnjournals.comudel.edulibretexts.org For other peptides isolated from Rana dybowskii, such as those with proline residues, NMR has been used to show structural features produced by these residues. researchgate.net Such techniques could be applied to this compound to provide atomic-level insights into its conformation and dynamics.

TechniqueApplication in this compound StudiesKey Findings
Mass Spectrometry (MS/MALDI-TOF)Discovery, sequencing, and molecular weight determination.Identified novel peptide family; confirmed molecular mass of native and recombinant forms. researchgate.netsemanticscholar.org
Circular Dichroism (CD) SpectroscopySecondary structure analysis.Predominantly random coil in aqueous solution; adopts ordered structure in membrane-mimicking environments. banglajol.info
NMR SpectroscopyPotential for 3D structure determination.Used for other peptides from the same source; offers a path to detailed structural elucidation. researchgate.netcnjournals.com

Computational Chemistry and Bioinformatics

Computational methods are increasingly integral to peptide research, offering ways to predict structure, function, and interactions, as well as to design novel molecules.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a peptide, binds to a receptor, such as a protein or a membrane surface. nih.govjscimedcentral.com This method models the interaction at an atomic level, helping to characterize the behavior of the ligand in a binding site and elucidate biochemical processes. nih.gov The process involves sampling different conformations and orientations (poses) of the ligand within the target's active site and then using a scoring function to rank them. nih.gov

While specific molecular docking studies focusing on this compound have not been widely published, this methodology represents a powerful approach to understand its mechanism of action. For example, docking simulations could be used to model the interaction of this compound with bacterial cell membranes. Given its cationic nature (high arginine content), simulations could explore the electrostatic interactions with the negatively charged phospholipids (B1166683) in bacterial membranes, providing insights into the initial steps of membrane disruption.

De novo design involves creating new peptides with desired properties, often using an existing natural peptide as a template. nih.gov Dybowskin-2CDYa (Dy2) has served as a template for such design efforts due to its potent antimicrobial activity and low toxicity. banglajol.info

In one study, Dy2 was used as a scaffold to design novel peptides with improved stability and hydrophobicity. banglajol.info This led to the creation of several analogues, including a peptide named AWRK6 . By strategically substituting amino acids, researchers aimed to enhance the peptide's therapeutic properties. AWRK6 was found to be 2-4 times more potent than the original Dy2 peptide against several bacterial strains and exhibited a faster killing rate. banglajol.info This work demonstrates a successful application of rational peptide design based on a natural lead compound.

PeptideSequenceDesign BasisImprovement over Dybowskin-2CDYa
Dybowskin-2CDYa (Dy2)SAVGRHSRRFGLRKHRKHNatural peptide from Rana dybowskii. banglajol.infoN/A (Template)
AWRK6AWRKWRKWRKWRKWRK-NH2Designed from Dy2 template for improved stability and hydrophobicity. banglajol.info2-4 fold more potent antimicrobial activity; faster bacterial killing rate. banglajol.info

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide science by enabling the rapid analysis of vast datasets to predict peptide properties and guide the design of new molecules. frontiersin.orgnih.gov ML models can be trained on large databases of known peptides to predict various attributes, such as antimicrobial activity, toxicity, and receptor binding affinity, based solely on amino acid sequence. plos.org

In the context of this compound, ML could be applied in several ways:

Activity Prediction: An ML model could predict the antimicrobial potency of a vast virtual library of this compound analogues against different pathogens, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

Sequence Optimization: Generative models, a form of AI, could design entirely new peptide sequences that are predicted to have superior activity and stability compared to the original this compound, while maintaining low toxicity. biorxiv.org

Understanding Structure-Function Relationships: ML algorithms can help identify the key amino acid residues and structural motifs within this compound that are most critical for its function, guiding more effective rational design efforts. frontiersin.org

De Novo Peptide Design

Cellular and Molecular Biology Assays

A variety of cellular and molecular biology assays have been essential for characterizing the biological activity of this compound and its derivatives. biomedcode.com

Antimicrobial Activity Assays: The primary function of this compound was evaluated using standard microbiological assays.

Minimum Inhibitory Concentration (MIC): MIC assays were performed to determine the lowest concentration of the peptide required to inhibit the visible growth of various Gram-positive and Gram-negative bacteria as well as fungi. researchgate.netsemanticscholar.org Chemically synthesized Dybowskin-2CDYa and its recombinant form, Dybowskin-2CAMa, were shown to have a broad spectrum of antimicrobial activity at low microgram levels. researchgate.netsemanticscholar.org

Colony Forming Unit (CFU) Assays: To assess the bactericidal (killing) versus bacteriostatic (inhibiting growth) nature of the peptides, CFU assays were conducted. These assays confirmed that analogues like AWRK6 have a faster killing rate compared to the parent peptide. banglajol.info

Hemolysis Assays: A crucial aspect of developing any potential therapeutic is assessing its toxicity to mammalian cells. Hemolysis assays measure the ability of a compound to rupture red blood cells. Studies consistently showed that Dybowskin-2CDYa and its derivatives cause very little hemolysis of human erythrocytes, even at concentrations significantly higher than their MIC values, indicating high selectivity for microbial cells. capes.gov.brresearchgate.netsemanticscholar.org

Cell Proliferation Assays: In one innovative application, a fusion protein was created by linking Dybowskin-2CDYa with human epidermal growth factor (hEGF). The goal was to create a dual-function peptide that could both inhibit bacterial growth and promote wound healing. Cellular assays were used to confirm that this fusion protein could promote the proliferation of cells, suggesting its potential for therapeutic use in treating trauma and burns. researchgate.net

Minimum Inhibitory Concentration (MIC) of Recombinant Dybowskin-2CAMa semanticscholar.org
Bacterial SpeciesGram StainMIC (µg/mL)
Staphylococcus aureusPositive15.6
Bacillus subtilisPositive31.2
Escherichia coliNegative31.2
Shigella dysenteriaeNegative31.2
Pseudomonas aeruginosaNegative62.5
Shigella enterobacterNegative7.8
Cedecea VNegative125

Gene Expression Analysis (e.g., PCR, RT-qPCR)

The analysis of this compound gene expression is fundamental to understanding its regulation and function. Techniques such as Polymerase Chain Reaction (PCR) and Reverse Transcription-Quantitative PCR (RT-qPCR) have been pivotal in these studies. thermofisher.comnih.gov

Researchers have utilized PCR to detect and amplify the gene sequences of this compound variants, such as Dybowskin-YJa and Dybowskin-YJb. cdnsciencepub.com For instance, the gene for Dybowskin-2CAMa was successfully cloned using Splicing by Overlap Extension (SOE)-PCR, a method that involves the use of multiple primers to amplify and ligate DNA fragments. semanticscholar.org This allowed for the subsequent insertion of the gene into an expression vector for further study. semanticscholar.org

RT-qPCR has been employed to quantify the expression levels of this compound mRNA under different conditions. thermofisher.comnih.govunite.it In one study, the relative gene expression of five antimicrobial peptides from Rana dybowskii, including two Dybowskin variants, was analyzed under viral stress using RT-qPCR. cdnsciencepub.com The results revealed a dynamic regulation of gene expression, with an initial significant reduction followed by a sustained upregulation, and finally a downregulation after 24 hours. cdnsciencepub.com This method provides sensitive and specific quantitative data, enabling the detection of even low-abundance transcripts. thermofisher.com The process typically involves extracting high-quality RNA, reverse transcribing it into complementary DNA (cDNA), and then using qPCR to amplify and quantify the target gene. thermofisher.comunite.it The relative gene expression is often calculated using the ΔΔCt method, with a reference gene for normalization. mdpi.com

Table 1: Primer Sequences for Real-Time PCR Analysis of Immune-Related Genes mdpi.com

GeneForward Primer (5'-3')Reverse Primer (5'-3')
TLR4AGGCTGGCTGGGGACTATTTGGGCTTCCTGAGTCGTTTCA
IκBGCTGGTGAAGGAACAGGCAGCCTCGGTCAGGTCAGGTCAT
ACTBAAGGCCAACCGTGAAAAGATGTGGTACGACCAGAGGCATAC

This table presents primer sequences used in a study investigating the effect of a Dybowskin-2CDYa-derived peptide on the expression of Toll-like receptor 4 (TLR4) and its inhibitor, IκB, in macrophages. mdpi.com

Protein Expression and Localization (e.g., SDS-PAGE, Immunofluorescence)

Understanding the expression and subcellular localization of this compound is crucial for deciphering its biological role. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique used to separate proteins based on their molecular weight, providing insights into protein expression and purity. rssl.comoregonstate.education In the context of this compound, Tricine-SDS-PAGE has been used to resolve and identify the purified recombinant peptide, which appeared as a single band with a molecular weight of approximately 2 kDa. semanticscholar.orgresearchgate.net This method is particularly suited for separating smaller proteins and peptides. thermofisher.com The process involves denaturing the proteins with SDS, which imparts a negative charge proportional to their mass, and then separating them on a polyacrylamide gel matrix. rssl.com

While direct immunofluorescence studies specifically on this compound are not extensively detailed in the provided information, this technique is a powerful tool for visualizing the subcellular localization of proteins. It involves using fluorescently labeled antibodies that specifically bind to the target protein within a cell. This allows researchers to determine where the protein is concentrated, such as in the cytoplasm, nucleus, or at the plasma membrane. The localization of a protein can provide significant clues about its function. For example, the subcellular localization of sphingosine (B13886) kinase 2 (SK2) has been shown to be critical in determining its pro-survival or pro-apoptotic functions. nih.govnih.gov

High-Throughput Screening for Functional Modulators

High-throughput screening (HTS) is a key methodology for discovering compounds that can modulate the function of a biological target like this compound. sbdrugdiscovery.com This approach allows for the rapid testing of large libraries of chemical compounds to identify "hits" that either enhance or inhibit the peptide's activity. Functional assays are central to HTS, and for antimicrobial peptides, these assays often involve measuring the inhibition of bacterial growth.

While specific HTS campaigns for this compound modulators are not detailed in the provided results, the principles of HTS are applicable. For instance, a common method for identifying positive allosteric modulators involves screening for compounds that potentiate the response to a low concentration of an agonist. nih.gov In the case of this compound, one could screen for molecules that enhance its antimicrobial activity at sub-inhibitory concentrations. Such screens are often performed in microplate formats, allowing for the simultaneous testing of thousands of compounds.

In Vitro and Preclinical Models for Mechanistic Elucidation (Excluding Clinical Studies)

In vitro and preclinical models are indispensable for elucidating the mechanisms of action of new therapeutic candidates like this compound before they can be considered for human studies. wikipedia.orgokids-net.at These models allow for detailed investigation into the peptide's biological effects in a controlled environment.

In vitro studies have been fundamental in characterizing the antimicrobial properties of this compound. A key assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. semanticscholar.org Studies have shown that this compound variants exhibit broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. cdnsciencepub.comsemanticscholar.org For example, Dybowskin-2CAMa was inhibitory against a range of bacteria at the microgram level. semanticscholar.org Another important in vitro assay is the hemolysis assay, which measures the peptide's toxicity to red blood cells. This compound peptides have generally shown low hemolytic activity, which is a desirable characteristic for a potential therapeutic agent. semanticscholar.orgresearchgate.net

Preclinical models, which often involve cell cultures and animal models, provide a more complex biological system to study the peptide's effects. wikipedia.orgfda.gov For instance, the anti-inflammatory properties of a synthetic peptide derived from Dybowskin-2CDYa, named AWRK6, were investigated using primary murine macrophages and RAW 264.7 cells. mdpi.com These in vitro cell models demonstrated that AWRK6 could inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the TLR4/NF-κB signaling pathway. mdpi.com Furthermore, the study utilized a mouse model to assess the in vivo toxicity of AWRK6, finding no significant toxicity. mdpi.com

Mechanistic in vitro-in vivo extrapolation (IVIVE) models are also being developed to better predict human pharmacokinetics from preclinical data. nih.govnih.gov These models integrate data from various in vitro assays to simulate the behavior of a compound in a living organism, aiding in the transition from preclinical to clinical development. nih.govnih.gov

Table 2: In Vitro Antimicrobial Activity of Dybowskin-2CAMa semanticscholar.org

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.6
Bacillus subtilis15.6
Escherichia coli15.6
Pseudomonas aeruginosa31.2
Shigella enterobacter7.8
Cedecea V62.5

This table summarizes the minimum inhibitory concentrations of recombinant Dybowskin-2CAMa against a panel of pathogenic bacteria, highlighting its broad-spectrum activity. semanticscholar.org

Future Research Directions for Dybowskin 2

Elucidation of Novel Biological Roles and Target Identification

While the antimicrobial properties of Dybowskin-2 are its most characterized feature, its full spectrum of biological activities remains to be explored. Future research should focus on identifying novel roles beyond its direct antimicrobial effects. remedypublications.comnih.gov This includes investigating its potential immunomodulatory, anti-inflammatory, and wound-healing properties. semanticscholar.orgnih.gov

A critical aspect of this research is the identification of its specific molecular targets. nih.gov Understanding how this compound interacts with microbial and host cells at a molecular level is crucial for both elucidating its mechanism of action and for the rational design of more potent and selective analogs. nih.govnih.gov Techniques such as affinity-based pull-down assays and advanced proteomic approaches can be employed to identify its binding partners in both prokaryotic and eukaryotic systems. nih.govnuvisan.com Furthermore, exploring its effects on cellular pathways, such as signal transduction and gene expression, will provide a more comprehensive understanding of its biological functions. wjbphs.com

Development of Advanced Synthetic and Biosynthetic Strategies

The efficient and scalable production of this compound and its analogs is a prerequisite for extensive preclinical and potential clinical studies. semanticscholar.org While chemical synthesis of peptides is well-established, it can be costly for large-scale production. acs.org Therefore, the development of advanced biosynthetic strategies is a key research direction.

Recombinant expression systems, such as in Pichia pastoris, have already shown success in producing functional Dybowskin-2CAMa, a member of the this compound family. semanticscholar.orgmaxwellsci.comresearchgate.net Future work should focus on optimizing these expression systems to improve yields and simplify purification processes. This includes codon optimization, vector design, and the exploration of different host organisms. remedypublications.com Furthermore, enzymatic and chemo-enzymatic synthesis methods could offer alternative routes for the production of modified and more complex this compound derivatives. pnas.org

Rational Design of Next-Generation Peptide Scaffolds

The native sequence of this compound serves as an excellent starting point for the rational design of next-generation peptide scaffolds with enhanced therapeutic properties. nih.gov By systematically modifying its amino acid sequence, researchers can aim to improve its potency, selectivity, stability, and reduce its potential toxicity. banglajol.infonih.govrsc.org

Key strategies include:

Altering Hydrophobicity and Cationicity: Modifying the balance of hydrophobic and cationic residues can enhance antimicrobial activity and selectivity for bacterial membranes. banglajol.infoimrpress.com

Introducing Structural Constraints: Incorporating cyclic structures or non-natural amino acids can improve proteolytic stability and conformational rigidity. mdpi.com

Creating Fusion Peptides: Fusing this compound with other bioactive peptides or proteins can generate molecules with dual functionality, such as combined antimicrobial and growth factor activities. researchgate.netvulcanchem.com For example, a fusion protein of Dybowskin-2CDYa and human epidermal growth factor (hEGF) has been shown to both inhibit bacterial growth and promote cell proliferation. researchgate.net

Computational modeling and structure-activity relationship (SAR) studies will be invaluable in guiding the design of these novel peptide scaffolds. nih.govfrontiersin.org

Exploration of Specific Mechanistic Pathways in Disease Models (Preclinical Focus)

To translate the therapeutic potential of this compound into clinical applications, a thorough understanding of its mechanism of action in relevant disease models is essential. While its membrane-disrupting properties are a primary mode of antimicrobial action, the specific pathways it modulates in the context of different diseases need to be elucidated. nih.govmdpi.comresearchgate.net

Future preclinical studies should focus on:

Antimicrobial Mechanisms: Investigating the detailed interactions of this compound with bacterial membranes, including the formation of pores and the disruption of membrane integrity. nih.govnih.gov Models such as the "barrel-stave," "carpet," or "toroidal pore" mechanisms should be explored. nih.govmdpi.comresearchgate.net

Anti-inflammatory Pathways: A synthetic peptide derived from Dybowskin-2CDYa, AWRK6, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses, suggesting a role in modulating inflammatory pathways. nih.gov Further research should explore its effects on key inflammatory mediators and signaling cascades.

Metabolic Disease Models: The derivative AWRK6 has also shown potential as a GLP-1 receptor agonist, suggesting a role in regulating glucose metabolism. xiahepublishing.comresearchgate.net Investigating its effects in animal models of diabetes and metabolic syndrome could open up new therapeutic avenues.

Synergistic Interactions with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds, including conventional antibiotics and other antimicrobial peptides, is a promising area of research. nih.gov Such combinations could enhance efficacy, reduce the required doses, and potentially combat the development of drug resistance.

Future studies should investigate:

Combinations with Antibiotics: Assessing the synergistic effects of this compound with various classes of antibiotics against a broad range of pathogenic bacteria.

Interactions with other AMPs: Exploring the potential for synergy between this compound and other families of antimicrobial peptides. sci-hub.se

Formulations with Drug Delivery Systems: Investigating the use of nanoparticles or other delivery systems to enhance the stability and targeted delivery of this compound, potentially in combination with other drugs.

Phylogenetic and Evolutionary Studies of Dybowskin Family Members

Understanding the evolutionary history of the Dybowskin peptide family can provide valuable insights into its structure-function relationships and the diversity of its biological roles. maxwellsci.comresearchgate.net Phylogenetic analysis of Dybowskin genes and peptides from different frog species can help to identify conserved regions that are critical for activity and variable regions that may contribute to species-specific functions. nih.govnih.govuzh.ch

Future research in this area should involve:

Comparative Genomics and Transcriptomics: Sequencing and analyzing the genomes and transcriptomes of various Rana species to identify new Dybowskin family members and understand their genetic organization. frontiersin.orgnih.gov

Molecular Evolution Analysis: Applying phylogenetic methods to trace the evolutionary trajectory of the Dybowskin family, including gene duplication events and the evolution of novel functions. researchgate.net This can reveal how these peptides have adapted to different ecological niches and pathogenic pressures. nih.gov

Structure-Function Evolution: Correlating the evolutionary changes in peptide sequences with alterations in their biological activities to understand how new functions have arisen.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of a new generation of peptide-based therapeutics.

Conclusion

Summary of Key Research Findings on Dybowskin-2

This compound is a member of the dybowskin family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the Dybovsky's frog, Rana dybowskii. researchgate.netnih.govcapes.gov.br Research has identified it as an isoform of Dybowskin-1, with the two peptides differing by only two amino acid residues. researchgate.netnih.gov The primary structure of this compound is characterized by the sequence FLIGMTQGLICLITRKC and, like other peptides from the genus Rana, contains a conserved cyclic heptapeptide (B1575542) domain known as the "Rana-box". researchgate.netnih.govcapes.gov.br

Subsequent research has identified several variants, including Dybowskin-2CAMa from the frog Rana amurenisis and Dybowskin-2CDYa from the Chinese frog Rana chensinensis. semanticscholar.orgimrpress.comnih.govcapes.gov.br These peptides, while sharing the family name, exhibit variations in their amino acid sequences and have little resemblance to many other known AMPs. semanticscholar.orgnih.gov For instance, Dybowskin-2CDYa is noted for its high number of arginine residues and a resulting high isoelectric point (pI) of 12.60, contributing to its net positive charge. nih.govbanglajol.info The molecular weight of one variant, Dybowskin-2CAMa, has been determined to be 2456.46 Da. semanticscholar.orgresearchgate.netmaxwellsci.com

A primary focus of research has been the biological activity of this compound and its analogues. Studies consistently show that these peptides possess a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against various Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov For example, this compound has shown moderate activity against S. dysenteriae, E. coli, and K. pneumoniae, while the Dybowskin-2CDYa variant is effective against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netvulcanchem.com Some dybowskins also exhibit antifungal activity against organisms such as Candida albicans. researchgate.netnih.gov

Crucially, a key finding is the peptide's low toxicity toward mammalian cells. semanticscholar.org Multiple studies have highlighted the low hemolytic activity of this compound variants against human red blood cells, a significant advantage for potential therapeutic development. semanticscholar.orgcapes.gov.brresearchgate.netmaxwellsci.com This selectivity for microbial membranes is a hallmark of promising AMPs. imrpress.combanglajol.info

To address the challenges of low yield from natural sources, researchers have successfully expressed this compound variants recombinantly. semanticscholar.org The yeast Pichia pastoris has been used as an expression system to produce Dybowskin-2CAMa, yielding a purified peptide that retained its potent antimicrobial activity and low toxicity. semanticscholar.orgresearchgate.netmaxwellsci.com Furthermore, this compound has served as a template for peptide engineering. In one study, the Dybowskin-2CDYa sequence was modified to create a novel peptide, AWRK6, which exhibited a 2- to 4-fold increase in potency against most bacterial strains tested. banglajol.info

Broader Implications for Peptide Science and Bioactive Compound Research

The study of this compound holds broader implications for the fields of peptide science and bioactive compound research. Firstly, the discovery of the dybowskin family underscores that natural sources, particularly amphibian skin, remain a vast and valuable reservoir for novel chemical entities. researchgate.netimrpress.com These secretions contain a remarkable diversity of peptides that have evolved as a first line of defense, offering unique molecular scaffolds for drug development. remedypublications.comcdnsciencepub.com The identification of this compound and its relatives reinforces the importance of biodiversity in the search for new therapeutic agents, especially in an era of escalating antibiotic resistance. semanticscholar.orgbanglajol.info

Secondly, this compound serves as an exemplary model for the development of antimicrobial agents with high selectivity and low host toxicity. Its ability to effectively kill a wide range of microbes while causing minimal damage to mammalian cells is a critical feature that researchers strive to engineer in new antibiotics. semanticscholar.orgcapes.gov.br The mechanisms underlying this selectivity, attributed to properties like net positive charge and hydrophobicity, provide fundamental insights for designing synthetic peptides with improved therapeutic indices. imrpress.combanglajol.info

Finally, the research trajectory of this compound illustrates a powerful paradigm in modern drug discovery: from natural product isolation to biotechnological production and rational design. The successful recombinant expression in yeast and the chemical synthesis of dybowskin peptides demonstrate viable strategies to overcome the supply limitations of natural sources. researchgate.netsemanticscholar.org Moreover, the use of Dybowskin-2CDYa as a template to create the more potent AWRK6 highlights how nature's molecules can be optimized through targeted chemical modifications. banglajol.info The development of fusion proteins that combine the antimicrobial function of a this compound variant with the cell-proliferating activity of human epidermal growth factor (hEGF) further opens the door to creating multifunctional biotherapeutics for complex applications like wound healing. researchgate.netvulcanchem.com

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Dybowskin-2?

Answer: The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by purification via reverse-phase HPLC. Characterization requires a combination of mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and circular dichroism (CD) to assess secondary structure. For reproducibility, ensure protocols align with peer-reviewed methodologies, such as those described in biochemical peptide synthesis literature . Always validate purity (>95%) using analytical HPLC and confirm identity with tandem MS/MS fragmentation.

Q. How can researchers design a robust hypothesis for studying this compound's biological activity?

Answer: Formulate hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). For example: "Does this compound (Intervention) inhibit bacterial growth (Outcome) in Gram-positive strains (Population) compared to conventional antibiotics (Comparison)?" Ensure the hypothesis is testable via in vitro assays (e.g., MIC determination) and supported by preliminary data from related antimicrobial peptides. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its viability .

Q. What are the common pitfalls in data collection when analyzing this compound's cytotoxicity?

Answer: Key pitfalls include insufficient sample size (aim for n ≥ 3 biological replicates), inadequate controls (e.g., untreated cells and reference toxins), and overreliance on a single assay (e.g., MTT). Mitigate these by combining multiple assays (e.g., LDH release for membrane integrity, Annexin V/PI for apoptosis) and adhering to standardized cell culture conditions. Cross-validate findings with independent methods, such as live-cell imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct a systematic meta-analysis to identify variables influencing discrepancies (e.g., peptide purity, assay conditions, cell lines). Replicate conflicting experiments under standardized protocols and perform comparative statistical analysis (e.g., ANOVA with post-hoc tests). Use sensitivity analysis to assess the impact of methodological differences, and consult structural biology data (e.g., molecular dynamics simulations) to explore conformational variations affecting activity .

Q. What advanced techniques are recommended for elucidating this compound's mechanism of action at the molecular level?

Answer: Combine surface plasmon resonance (SPR) to study binding kinetics with target molecules (e.g., bacterial membranes), cryo-EM for structural insights, and RNA-seq to profile transcriptional changes in treated cells. Integrate in silico approaches like molecular docking and MD simulations to predict interaction sites. Validate findings using site-directed mutagenesis of key residues in this compound .

Q. How should researchers design a cross-disciplinary study to explore this compound's therapeutic potential beyond antimicrobial applications?

Answer: Adopt a convergent framework:

  • Biochemistry : Assess interactions with eukaryotic cell receptors via pull-down assays.
  • Pharmacology : Evaluate pharmacokinetics (e.g., plasma stability, half-life) using LC-MS.
  • Immunology : Profile cytokine modulation in macrophage co-culture systems.
  • Computational Biology : Predict off-target effects via cheminformatics tools (e.g., SwissTargetPrediction). Ensure alignment with ethical guidelines for preclinical testing .

Q. What strategies optimize the reproducibility of this compound studies in heterogeneous biological systems?

Answer: Implement open-science practices:

  • Share raw data (e.g., spectral files, flow cytometry plots) in public repositories.
  • Document detailed protocols using platforms like Protocols.io .
  • Use reference materials (e.g., commercially synthesized this compound batches) for inter-lab comparisons. Address variability by reporting environmental factors (e.g., temperature, humidity) and instrument calibration records .

Methodological Guidance

Q. How can researchers critically evaluate the quality of existing literature on this compound?

Answer: Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to sources. Prioritize primary literature from high-impact journals with rigorous peer review. Use tools like SciScore to assess methodological transparency. Cross-reference data with independent studies and avoid overreliance on non-indexed or non-peer-reviewed platforms (e.g., ) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound experiments?

Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals and assess goodness-of-fit via R² or AIC. For multi-variable datasets (e.g., time-dependent effects), employ mixed-effects models. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.